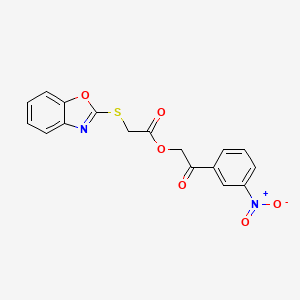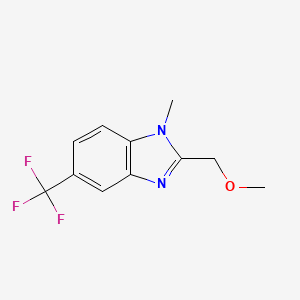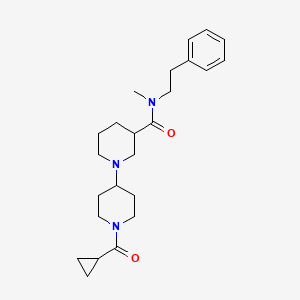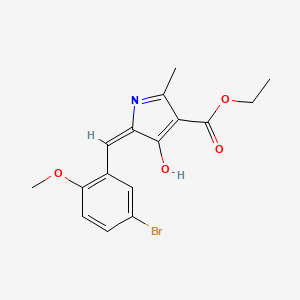
2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been studied to understand its biochemical and physiological effects. This compound has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate have been studied in various in vitro and in vivo models. This compound has been reported to exhibit neuroprotective effects in in vitro models of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been reported to exhibit anti-inflammatory and antioxidant effects in in vivo models.
实验室实验的优点和局限性
One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate in lab experiments is its potential applications in fluorescence imaging and drug discovery. This compound can be utilized for imaging purposes due to its fluorescence properties, and its inhibitory activity against certain enzymes can be utilized for the development of new drugs. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate. One direction is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the fluorescence properties of this compound can be further studied for its potential applications in imaging and sensing. Finally, the potential toxicity of this compound can be further studied to understand its safety profile.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential applications in fluorescence imaging and drug discovery, and its future directions include the development of new drugs, optimization of the synthesis method, and further study of its fluorescence properties and potential toxicity.
合成方法
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been reported in the literature using different methods. One of the methods involves the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde in the presence of acetic anhydride to form 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate. Another method involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride in the presence of triethylamine to form the desired compound.
科学研究应用
2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been studied for its potential applications in various fields of scientific research. One of the potential applications of this compound is in the field of fluorescence imaging. This compound has been reported to exhibit fluorescence properties, which can be utilized for imaging purposes. Another potential application of this compound is in the field of drug discovery. This compound has been reported to exhibit inhibitory activity against certain enzymes, which can be utilized for the development of new drugs.
属性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-26-17-18-13-6-1-2-7-15(13)25-17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMAZAUEMSUXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6138660.png)
![4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6138676.png)
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6138689.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6138699.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6138707.png)
![3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6138736.png)

![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)